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Compound of Interest

Compound Name: Maltitol

Cat. No.: B1215825

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of two widely used
sugar alcohols, maltitol and erythritol. By presenting supporting experimental data, detailed
methodologies, and visual representations of relevant pathways, this document aims to assist
in the informed selection of these excipients in pharmaceutical and food product development.

Data Presentation: A Quantitative Comparison

The sensory attributes of maltitol and erythritol differ significantly, influencing their suitability for
various applications. The following table summarizes the key quantitative sensory and physical
properties of these two polyols.
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Sucrose (for

Property Maltitol Erythritol
reference)
) 80-90% as sweet as 60-70% as sweet as
Relative Sweetness 100%
sucrose[1] sucrose[1][2]
Cooling Effect (Heat
-23[3] -182[3] -18

of Solution in J/g)

Clear aftertaste,
] sometimes described
Aftertaste Slight aftertaste[3] ) ] None
as a mild cooling

sensation[3]

Can have a "thin" or
Mouthfeel Sugar-like, smooth[1] "watery" mouthfeel in Full-bodied

some applications

Glycemic Index (Gl) 35[1][4] 0[1][4] 65

Caloric Value (kcal/g) 2.1[1][2] 0.2[1] 4

Experimental Protocols: Sensory Evaluation
Methodology

To quantitatively and qualitatively assess the sensory properties of maltitol and erythritol, a
standardized sensory evaluation protocol is crucial. The following methodology, based on
Quantitative Descriptive Analysis (QDA) and time-intensity studies, provides a framework for a

comprehensive comparison.

Objective

To characterize and compare the sensory profiles of maltitol and erythritol in an aqueous
solution, focusing on sweetness, aftertaste, cooling effect, and mouthfeel.

Panelist Selection and Training

A panel of 10-12 trained sensory assessors should be selected. Panelists undergo training to
identify and scale the intensity of basic tastes (sweet, sour, bitter, salty, umami) and other
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relevant sensory attributes (e.g., cooling, metallic aftertaste, chemical aftertaste). Reference
standards are used for calibration.

Sample Preparation

Aqueous solutions of maltitol and erythritol are prepared at concentrations equi-sweet to a 5%
and 10% sucrose solution. All samples are prepared with deionized, purified water and
presented at a controlled room temperature (22-24°C) in identical, odor-free containers labeled
with random three-digit codes.

Evaluation Procedure

A randomized, complete block design is used where each panelist evaluates each sample in
triplicate. A 15-minute break is scheduled between samples, during which panelists are
required to rinse their mouths with purified water and eat a plain cracker to cleanse the palate.

Panelists rate the intensity of pre-defined sensory attributes on a 15-cm unstructured line scale,
anchored at the ends with "none" and "very intense." The attributes to be evaluated include:

» Sweetness Intensity: The perceived intensity of the sweet taste.
e Cooling Sensation: The intensity of the cooling effect in the mouth.
 Bitter Aftertaste: The intensity of any bitter taste remaining after expectoration.

o Chemical Aftertaste: The intensity of any chemical or artificial taste remaining after
expectoration.

o Mouthfeel (Viscosity): The perceived thickness or body of the solution.

To assess the temporal profile of sweetness and aftertaste, a time-intensity study is conducted.
Panelists are instructed to start a timer upon tasting the sample and continuously rate the
perceived intensity of sweetness and a specific aftertaste (e.g., cooling or bitter) over a period
of 60-90 seconds using a computerized data acquisition system.

Data Analysis
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The data from the QDA line scales are converted to numerical values. Analysis of Variance
(ANOVA) is used to determine significant differences in the mean intensity ratings of each
attribute between the samples. For the Tl data, key parameters such as maximum intensity
(Imax), time to maximum intensity (Tmax), and duration of sensation are extracted and
analyzed using ANOVA.

Signaling Pathways and Perceptual Mechanisms

The perception of taste is a complex process involving the interaction of tastants with specific
receptors on the tongue.

Sweet Taste Perception

Both maltitol and erythritol elicit a sweet taste by binding to the TLIR2/T1R3 G-protein coupled
receptor, also known as the sweet taste receptor. This interaction triggers a downstream
signaling cascade, leading to the perception of sweetness in the brain.

T1R2/T1R3 Receptor
(Sweet Taste Receptor)

Click to download full resolution via product page

Sweet Taste Signaling Pathway

Cooling Sensation of Erythritol

The pronounced cooling effect of erythritol is a physical phenomenon rather than a receptor-
mediated event.[1][5][6] It is attributed to its high negative heat of solution. When erythritol
dissolves in saliva, it absorbs energy from the surrounding environment (the mouth), resulting
in a noticeable drop in temperature and the perception of a cooling sensation.[1][5][6] This
process does not involve the activation of the TRPM8 receptor, which is responsible for the
cooling sensation induced by compounds like menthol.
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Crystalline Erythritol
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Erythritol Cooling Sensation Mechanism

Conclusion

Maltitol and erythritol present distinct sensory profiles that should be carefully considered
during product development. Maltitol offers a sweetness and mouthfeel closely resembling
sucrose, with a minimal cooling effect. Erythritol, while less sweet, provides a significant cooling
sensation and has the benefit of being non-caloric and having a zero glycemic index. The
choice between these two sugar alcohols will ultimately depend on the desired sensory
attributes and the specific application's formulation and health targets. The provided
experimental protocol offers a robust framework for conducting a detailed comparative sensory
analysis to guide this selection process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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